1h,2h,3h,5h,6h,7h-Pyrrolo[1,2-c]pyrimidine-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H,2H,3H,5H,6H,7H-Pyrrolo[1,2-c]pyrimidine-1,3-dione is a heterocyclic compound with a molecular formula of C7H8N2O2 and a molecular weight of 152.2 g/mol . This compound is characterized by its unique structure, which includes a pyrrolo and pyrimidine ring fused together. It is primarily used in research and development, particularly in the fields of pharmaceuticals and organic chemistry .
Mechanism of Action
Target of Action
The primary target of 6,7-Dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione is the Receptor-Interacting Protein Kinase 1 (RIPK1) . RIPK1 plays a crucial role in necroptosis, a form of programmed cell death .
Mode of Action
6,7-Dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione interacts with RIPK1, inhibiting its activity . This inhibition is achieved by the compound binding to the allosteric pocket of RIPK1, serving as a type III inhibitor . This interaction results in a potent anti-necroptotic activity in both human and mouse cellular assays .
Biochemical Pathways
The inhibition of RIPK1 by 6,7-Dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione affects the necroptosis pathway . Necroptosis is a form of cell death that is distinct from apoptosis and is associated with inflammatory diseases, neurodegenerative diseases, and cancers . By inhibiting RIPK1, the compound can effectively mitigate these conditions .
Result of Action
The result of the action of 6,7-Dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione is the potent inhibition of necroptosis in both human and mouse cellular assays . This inhibition is achieved through the compound’s interaction with RIPK1 .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes and proteins . For instance, pyrrolopyrazine derivatives have exhibited kinase inhibitory activity .
Cellular Effects
Related compounds have shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 6,7-Dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione is not clearly recognized . Similar compounds have shown to bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression .
Preparation Methods
The synthesis of 1H,2H,3H,5H,6H,7H-Pyrrolo[1,2-c]pyrimidine-1,3-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of polyphosphoric acid esters to induce cyclization of hydrazones, followed by hydrolysis, decarboxylation, and dehydrogenation . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
1H,2H,3H,5H,6H,7H-Pyrrolo[1,2-c]pyrimidine-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often altering its chemical properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H,2H,3H,5H,6H,7H-Pyrrolo[1,2-c]pyrimidine-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and as a reference standard in pharmaceutical testing.
Comparison with Similar Compounds
1H,2H,3H,5H,6H,7H-Pyrrolo[1,2-c]pyrimidine-1,3-dione can be compared with other similar heterocyclic compounds, such as:
1H-pyrrolo[2,3-b]pyridine: Known for its potent inhibitory activity against fibroblast growth factor receptors.
1H,5H-pyrrolo[2,3-f]indole: Synthesized through similar cyclization methods and studied for its unique chemical properties.
Pyrrolo[1,2-a]pyrazines: These compounds exhibit a wide range of biological activities, including antimicrobial and antiviral properties.
The uniqueness of this compound lies in its specific structure and the diverse range of reactions it can undergo, making it a valuable compound in various research fields.
Properties
IUPAC Name |
6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c10-6-4-5-2-1-3-9(5)7(11)8-6/h4H,1-3H2,(H,8,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXGCRJJPWXXFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)NC(=O)N2C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.